Superior Selectivity Over Host Cysteine Proteases Compared to GC-376
In direct head-to-head enzymatic assays under identical conditions, SARS-CoV-2 3CLpro-IN-13 exhibits >300 μM IC50 against human calpain 1 and 122 μM against cathepsin L, representing an >80-fold selectivity window over the SARS-CoV-2 3CLpro IC50 (1.46 μM with GSH). In contrast, the reference inhibitor GC-376 demonstrates high potency against both host proteases with IC50 values of 0.016 μM and 0.0007 μM respectively, indicating limited selectivity [1]. The dithiocarbamate scaffold thus provides a cleaner pharmacological tool for dissecting 3CLpro-specific biology without confounding host protease inhibition.
| Evidence Dimension | Selectivity index (host protease IC50 / target 3CLpro IC50) |
|---|---|
| Target Compound Data | Calpain 1 IC50 >300 μM; Cathepsin L IC50 122 μM; SARS-CoV-2 3CLpro IC50 1.46 μM (with GSH) |
| Comparator Or Baseline | GC-376: Calpain 1 IC50 0.016 μM; Cathepsin L IC50 0.0007 μM; SARS-CoV-2 3CLpro IC50 0.02 μM (with GSH) |
| Quantified Difference | >80-fold selectivity for 3CLpro-IN-13 vs <1-fold for GC-376 (calculated as host protease IC50 / target IC50) |
| Conditions | Enzymatic assays with 2 mM GSH, 60 min pre-incubation, n ≥ 3 independent experiments |
Why This Matters
Reduces confounding off-target effects in cellular studies, making it a cleaner probe for 3CLpro-specific target validation.
- [1] Brier L, et al. Novel dithiocarbamates selectively inhibit 3CL protease of SARS-CoV-2 and other coronaviruses. Eur J Med Chem. 2023 Mar 15;250:115186. Table 3. View Source
